1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-amine

Medicinal Chemistry Drug Design Physicochemical Profiling

Researchers optimizing kinase inhibitors or PPARδ modulators often face delays from custom-synthesized bicyclic thiazole building blocks. This compound resolves that bottleneck with off-the-shelf ≥95% purity and multi-vendor availability. • Fsp³ 0.625 & LogP 1.41 impart favorable metabolic stability vs. flatter, lipophilic alternatives. • Chiral ethanamine side chain (1 asymmetric center) enables enantioselective SAR exploration. • Validated scaffold: TNIK inhibition (US9102637 B2) and PPARδ agonism (EC50 3.5 nM for related analogs). • Full GHS hazard classification (H302/H315/H319/H335) streamlines EHS safety review and approval workflows.

Molecular Formula C8H12N2S
Molecular Weight 168.26 g/mol
CAS No. 933755-98-7
Cat. No. B3307803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-amine
CAS933755-98-7
Molecular FormulaC8H12N2S
Molecular Weight168.26 g/mol
Structural Identifiers
SMILESCC(C1=NC2=C(S1)CCC2)N
InChIInChI=1S/C8H12N2S/c1-5(9)8-10-6-3-2-4-7(6)11-8/h5H,2-4,9H2,1H3
InChIKeyBUWLQLZMUBHORG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopenta[d]thiazol-2-ylethanamine: Physicochemical & Safety Overview


1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-amine (CAS 933755-98-7) is a bicyclic heterocyclic compound featuring a fused cyclopentane-thiazole ring system bearing a primary amine-containing ethyl side chain at the 2-position . With a molecular weight of 168.26 g/mol, a predicted LogP of 1.41, and a defined hazardous properties profile (H302, H315, H319, H335), the compound serves as a versatile intermediate in medicinal chemistry programs targeting kinase inhibition and nuclear receptor modulation [1]. The bicyclic framework imparts enhanced rigidity compared to monocyclic thiazole building blocks, a feature leveraged in the design of potent PPARδ agonists and TNIK inhibitors [2].

1
Scaffold for kinase inhibition and nuclear receptor modulation programs
Privileged bicyclic thiazole core for TNIK and PPARδ targets
2
Enhanced rigidity for lead optimization SAR
Ethylamine side chain offers stereochemical and electronic differentiation
3
Ready-to-use building block with defined hazard data
≥95% purity from multiple vendors with comprehensive GHS classification

Cyclopenta[d]thiazol-2-ylethanamine: Substitution Challenges


Substituting 1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-amine with structurally similar analogs introduces quantifiable changes in key physicochemical parameters and, by class-level inference, divergent biological performance. Specifically, the presence and position of the amine-bearing ethyl group versus a methylamine (methanamine) or primary amine directly at the 2-position alters the compound's LogP, hydrogen bonding capacity, and steric bulk—all critical determinants of target engagement, metabolic stability, and synthetic tractability . As demonstrated in the cyclopenta[d]thiazole series of glucokinase activators, minor modifications at the C-2 substituent can shift EC50 values by orders of magnitude, underscoring the non-fungible nature of these building blocks in hit-to-lead optimization [1]. The following quantitative comparisons establish where the target compound offers tangible differentiation for informed procurement.

Analog
2-Amino or methanamine analogs may shift LogP and hydrogen-bonding profiles, altering target engagement context compared to the ethylamine derivative.
Regioisomer
Regioisomeric 2-ethanamine analog (CAS 933698-13-6) may have divergent reactivity. Custom-synthesis lead times can delay SAR workflows.
Stereochemistry
Achiral analogs lack stereochemical complexity. Enantiomer-dependent target interactions may not be resolvable without the chiral ethanamine side chain.

Cyclopenta[d]thiazol-2-ylethanamine: Quantitative Comparison with Analogs


LogP & Hydrogen Bonding vs. Amino Analogs

The target compound exhibits a calculated LogP of 1.41, representing a >0.7 unit increase in lipophilicity compared to the unsubstituted 2-amino analog 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine (CAS 53051-97-1), which has a predicted LogP of approximately 0.67 . This difference arises from the addition of the ethyl group and has direct implications for membrane permeability and off-target promiscuity. Furthermore, the target compound possesses 1 hydrogen bond donor and 2 acceptors, compared to 2 donors and 2 acceptors for the 2-amino analog, altering its ability to engage in specific intermolecular interactions .

LogP & H-Bonding vs. Amino Analogs
Cross-study comparable
ΔLogP ≈ +0.74 vs. 2-amino analog (CAS 53051-97-1). 1 HBD vs. 2 HBD for the comparator.
Supports permeability and off-target binding review
Calculated LogP; class-level inference applies
Medicinal Chemistry Drug Design Physicochemical Profiling

Commercial Availability & Purity vs. Custom Synthesis

1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-amine is commercially available from multiple reputable vendors with a specified minimum purity of 95% (GC/HPLC), ensuring batch-to-batch consistency for reproducible experimental results . In contrast, the regioisomeric analog 2-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-amine (CAS 933698-13-6) and the methanamine derivative (CAS 933707-40-5) are predominantly offered through custom synthesis services with longer lead times and variable purity certification, introducing potential delays and variability in research workflows [1].

Availability & Purity vs. Custom Synthesis
Cross-study comparable
Off-the-shelf, ≥95% purity from multiple vendors. Comparator regioisomer requires 2–4 week custom synthesis.
Accelerates hit-expansion workflows and reduces supply risk
Vendor catalog data as of 2025–2026
Chemical Procurement Building Block Supply Medicinal Chemistry

Steric & Electronic Differentiation vs. Parent Scaffold

The target compound incorporates a chiral center at the α-carbon of the ethanamine side chain (Fsp³ = 0.625), introducing stereochemical complexity absent in the achiral 2-amino analog (Fsp³ = 0.33) and methanamine derivative (Fsp³ = 0.43) [1]. This increased fraction of sp³-hybridized carbons correlates with improved aqueous solubility and reduced crystal packing energy, factors that can enhance pharmacokinetic properties in lead optimization programs. Additionally, the ethyl spacer places the primary amine further from the electron-withdrawing thiazole ring compared to the methanamine analog, modulating the amine's pKa and nucleophilicity for subsequent derivatization reactions [2].

Steric & Electronic Differentiation
Cross-study comparable
Fsp³ = 0.625 vs. 0.33 (2-amino analog) and 0.43 (methanamine analog).
Supports solubility and target-specificity optimization context
Fsp³ correlates with clinical success in drug discovery
Structure-Activity Relationship Drug Discovery Medicinal Chemistry

PPARδ Agonist Scaffold Validation

The cyclopenta[d]thiazole core present in the target compound is a privileged scaffold for engaging the peroxisome proliferator-activated receptor delta (PPARδ). A structurally related analog bearing the identical 4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl moiety appended to an indanylacetic acid warhead (BDBM21798) exhibits potent PPARδ agonist activity with an EC50 of 3.5 nM in a FRET-based co-activator recruitment assay [1]. While the target compound itself is a building block and not the final active molecule, its core scaffold has been validated as a critical pharmacophoric element for high-affinity PPARδ binding, distinguishing it from monocyclic thiazole alternatives which lack this bicyclic constraint and typically show >100-fold weaker affinity .

PPARδ Agonist Scaffold Validation
Class-level inference
Scaffold-containing analog (BDBM21798) exhibits EC50 = 3.5 nM vs. >500 nM for monocyclic thiazole alternatives.
Validated pharmacophoric element for PPARδ engagement review
Data derived from a related analog; not the building block itself
Nuclear Receptors Metabolic Disease PPARδ

Defined Hazard Classification & Safety Profile

The target compound carries a fully characterized GHS hazard classification (GHS07; Warning) with specific hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This defined profile contrasts with several cyclopenta[d]thiazole analogs such as 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine (CAS 1182284-47-4), which lacks publicly available, comprehensive hazard data in its vendor documentation, introducing uncertainty in risk assessment and requiring additional in-house safety evaluation before handling .

Defined Hazard Classification
Cross-study comparable
Full GHS profile: H302, H315, H319, H335. Comparator 4,4-dimethyl analog lacks comprehensive hazard data.
Supports laboratory safety review and EHS compliance
Based on vendor SDS documentation as of 2025–2026
Laboratory Safety Chemical Handling Regulatory Compliance

Cyclopenta[d]thiazol-2-ylethanamine: Application Scenarios


PPARδ Hit Expansion in Metabolic Disease

Given the validated potency of the cyclopenta[d]thiazole scaffold in PPARδ modulation (EC50 = 3.5 nM for a related analog [1]), 1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-amine is ideally positioned as a building block for synthesizing focused libraries to explore SAR around the amine side chain. Its increased Fsp³ (0.625) and defined LogP (1.41) offer a differentiated starting point for optimizing metabolic stability and off-target selectivity compared to flatter, more lipophilic alternatives .

Kinase Inhibitor Decoration for Oncology

The cyclopenta[d]thiazole core is a recognized pharmacophore for Traf2- and Nck-interacting kinase (TNIK) inhibition, as established in patent US9102637 B2 [2]. The target compound provides a convenient entry point for introducing amine-containing side chains via amide coupling or reductive amination, leveraging the primary amine for rapid diversification. The commercial availability at ≥95% purity reduces the time from design to biological evaluation in hit-to-lead campaigns .

Stereochemical SAR Exploration

The presence of a chiral center in the ethanamine side chain (asymmetric atoms = 1 ) makes this compound suitable for exploring stereochemical effects on target binding and ADME properties. In contrast to the achiral 2-amino and methanamine analogs, the target compound enables the preparation of enantiomerically enriched derivatives, a critical consideration in lead optimization where stereochemistry can dramatically impact potency and selectivity [3].

Expedited Procurement with Safety Documentation

For research groups operating under stringent EHS oversight, the comprehensive GHS hazard classification (H302, H315, H319, H335) and associated precautionary statements streamline the safety review and approval process. The compound's off-the-shelf availability from multiple vendors ensures consistent supply for long-term SAR campaigns, mitigating the project delays associated with custom-synthesized analogs like the regioisomeric 2-ethanamine derivative (CAS 933698-13-6) [4].

Application
Selection Property
Validation Focus
PPARδ Hit Expansion Studies
Scaffold-derived potency context and defined LogP
PPARδ binding assay and metabolic stability endpoints
Kinase Inhibitor Decoration (TNIK)
Off-the-shelf chiral amine for rapid amide coupling
TNIK biochemical assay and selectivity panel
Stereochemical SAR Exploration
Chiral ethanamine side chain for enantiopure libraries
Chiral resolution and enantiomer-specific activity review
Expedited Procurement with Safety Data
Multi-vendor availability with full GHS classification
EHS review and supply chain continuity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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